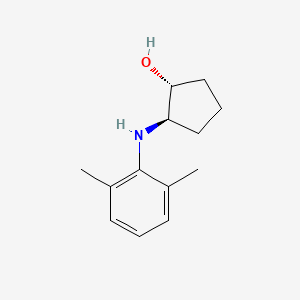![molecular formula C13H11N3O3S B13358133 1-[(6-methoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13358133.png)
1-[(6-methoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-methoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a methoxy-naphthyl group attached to a sulfonyl moiety, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-methoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole typically involves the reaction of 6-methoxy-2-naphthylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 1H-1,2,4-triazole under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(6-methoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 1-[(6-hydroxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole.
Reduction: Formation of 1-[(6-methoxy-2-naphthyl)sulfanyl]-1H-1,2,4-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(6-methoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-[(6-methoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in pathways related to inflammation and cancer. The sulfonyl group plays a significant role in the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(6-methoxy-2-naphthyl)sulfonyl]-3-methylpiperidine
- 1-[(6-methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine
- 4-benzyl-1-[(6-methoxy-2-naphthyl)sulfonyl]piperidine
Uniqueness
1-[(6-methoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole is unique due to its triazole ring, which imparts distinct chemical properties and biological activities compared to other similar compounds. The presence of the triazole ring enhances its stability and reactivity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C13H11N3O3S |
|---|---|
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
1-(6-methoxynaphthalen-2-yl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C13H11N3O3S/c1-19-12-4-2-11-7-13(5-3-10(11)6-12)20(17,18)16-9-14-8-15-16/h2-9H,1H3 |
Clé InChI |
LYOFSAISMXELJQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13358058.png)
![3-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358060.png)
![N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(methylthio)nicotinamide](/img/structure/B13358079.png)
![4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13358084.png)
![Benzenesulfonylfluoride, 4-[[[3-(hydroxymethyl)phenyl]amino]carbonyl]-](/img/structure/B13358094.png)
![6-(3,4-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358099.png)

![3-[6-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358107.png)
![3'-Methyl-5-chloro-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13358115.png)




